Etofenprox

Übersicht

Beschreibung

Etofenprox is a pyrethroid derivative used primarily as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including those in agriculture, horticulture, and public health sectors . This compound works by disturbing the nervous systems of insects upon direct contact or ingestion . It is also used in flea medications for pets .

Wissenschaftliche Forschungsanwendungen

Etofenprox hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und potenzielle Modifikationen untersucht, um seine Wirksamkeit zu verbessern.

5. Wirkmechanismus

This compound wirkt auf das Nervensystem von Insekten, indem es die Schließung von Natriumionenkanälen während der Repolarisierung blockiert . Diese Störung führt zu einer spontanen Depolarisierung der Nervenzellmembranen, die bei niedrigen Konzentrationen zu Hyperaktivität und bei hohen Konzentrationen zu Lähmung führt . Die primären molekularen Ziele sind die Natriumkanäle in den Nervenzellen .

Wirkmechanismus

Target of Action

Etofenprox primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound, a pyrethroid ether pesticide, acts on the membrane of nerve cells, blocking the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects and other arthropods suffer from hyperactivity. At high concentrations, they become paralyzed and eventually die .

Biochemical Pathways

This compound affects the biochemical pathways associated with the transmission of nerve impulses. By blocking the sodium channels, it disrupts the normal flow of ions, leading to a breakdown in the communication between nerve cells . This disruption in the nervous system leads to hyperactivity at low concentrations and paralysis at high concentrations .

Pharmacokinetics

Topically administered this compound primarily remains on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest this compound through licking or grooming . In dogs, ingested this compound was quickly but incompletely (~50%) absorbed into the blood .

Result of Action

The primary result of this compound action is the disruption of the nervous system in insects and other arthropods, leading to their death . In mammals, the primary symptoms of intoxication with this compound affect mainly the nervous and muscular systems . The liver was also a major target organ for the toxicity of this compound in dogs .

Action Environment

The efficacy of this compound as a grain protectant against several insect species, their developmental stages, and their progeny production depends on the type of the commodity that it is applied on . The performance of this compound differs among insect species and abiotic conditions . This compound is poorly absorbed by roots and little translocation occurs within plants . Its risk of leaching to groundwater is low .

Biochemische Analyse

Biochemical Properties

Etofenprox acts on the nervous system of insects, disrupting the function of the sodium channel . This disturbance in the nervous system occurs following direct contact or ingestion of the compound . It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to disturb insect nervous systems, leading to hyperactivity at low concentrations and paralysis and death at high concentrations . In addition, it has been found to have effects on thyroid function and hepatic microsomal enzyme induction in rats .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sodium channel function in the nervous system of insects . This disruption impedes the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . This mechanism is similar to most synthetic pyrethroids .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found that the insecticidal activity of this compound against various insects changes over time . Additionally, it has been noted that this compound may be particularly vulnerable to metabolic resistance mechanisms in vector populations over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found that this compound has low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg body weight . It should be noted that cats are more susceptible to synthetic pyrethroids than dogs and do not tolerate doses that are harmless for dogs .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance . Additionally, it has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body . It is also transferred via the placenta and via milk .

Subcellular Localization

Given its mode of action on the nervous system of insects, it can be inferred that it likely interacts with the neuronal cells of insects

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Etofenprox kann unter Verwendung von p-tert-Butylphenol als Ausgangsmaterial synthetisiert werden. Die Synthese umfasst vier Hauptreaktionsschritte: Acetylierung, Chlorierung, Oxyethylierung und Veretherung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um diese Transformationen zu erleichtern.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound von Mitsui Chemicals Agro Inc. hergestellt. Der Produktionsprozess beinhaltet die Formulierung von technischem this compound in verschiedenen Formen wie Emulsionskonzentraten, benetzbaren Pulvern und Öl-in-Wasser-Emulsionen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Etofenprox unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Vergleich Mit ähnlichen Verbindungen

Etofenprox ist unter den Pyrethroid-Insektiziden aufgrund seiner Etherstruktur einzigartig, im Gegensatz zur häufigeren Esterstruktur, die in anderen Pyrethroiden gefunden wird . Dieser strukturelle Unterschied trägt zu seiner einzigartigen Wirkweise und Wirksamkeit bei. Zu ähnlichen Verbindungen gehören:

- Permethrin

- Cypermethrin

- Deltamethrin

- Fenvalerat

This compound hat sich gezeigt, dass es eine geringere Toxizität für Säugetiere hat als einige dieser anderen Pyrethroide, was es zu einer sichereren Option für den Einsatz in verschiedenen Anwendungen macht .

Eigenschaften

IUPAC Name |

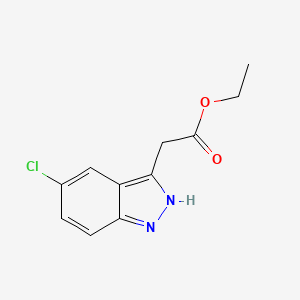

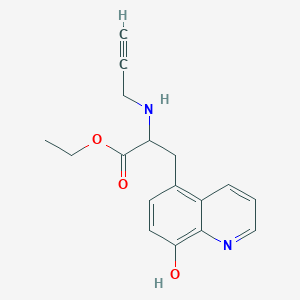

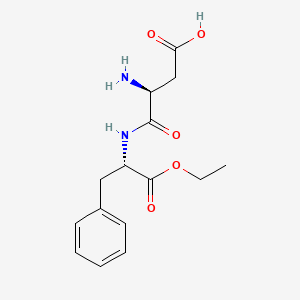

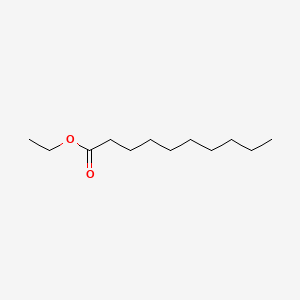

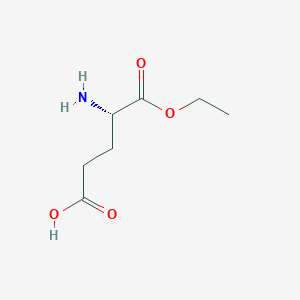

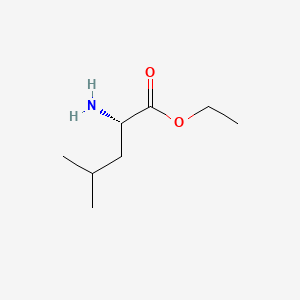

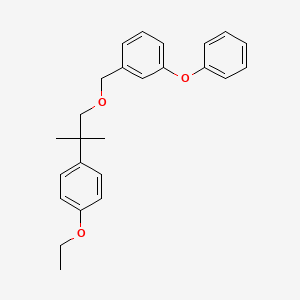

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQHYQNNWYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032610 | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80844-07-1 | |

| Record name | Ethofenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenprox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.